Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 668971-17-3
VCID: VC8130096
InChI: InChI=1S/C12H11NO4/c1-15-10-6-4-3-5-8(10)11-7-9(13-17-11)12(14)16-2/h3-7H,1-2H3
SMILES: COC1=CC=CC=C1C2=CC(=NO2)C(=O)OC
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate

CAS No.: 668971-17-3

Cat. No.: VC8130096

Molecular Formula: C12H11NO4

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate - 668971-17-3

Specification

CAS No. 668971-17-3
Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
IUPAC Name methyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C12H11NO4/c1-15-10-6-4-3-5-8(10)11-7-9(13-17-11)12(14)16-2/h3-7H,1-2H3
Standard InChI Key CQYQVYUEFHKARR-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=CC(=NO2)C(=O)OC
Canonical SMILES COC1=CC=CC=C1C2=CC(=NO2)C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features an isoxazole ring (C₃H₃NO) with two substituents:

  • 5-position: A 2-methoxyphenyl group (C₆H₄OCH₃), introducing electron-donating methoxy functionality.

  • 3-position: A methyl ester (-COOCH₃), enhancing solubility and reactivity in esterification or saponification reactions.

The molecular formula is C₁₂H₁₁NO₄, with a calculated molecular weight of 233.22 g/mol. Its structure is analogous to methyl 5-(2-thienyl)isoxazole-3-carboxylate (PubChem CID: 1256578) , where the thienyl group is replaced by 2-methoxyphenyl.

Spectroscopic Characteristics

  • ¹H NMR: Expected signals include a singlet for the methyl ester (δ ~3.8 ppm), aromatic protons from the methoxyphenyl group (δ ~6.8–7.5 ppm), and isoxazole protons (δ ~6.2–6.5 ppm) .

  • IR Spectroscopy: Key absorptions include C=O stretching (~1700 cm⁻¹), C-O-C (methoxy, ~1250 cm⁻¹), and isoxazole ring vibrations (~1600 cm⁻¹) .

  • Mass Spectrometry: Predicted molecular ion peak at m/z 233.1 ([M]⁺), with fragmentation patterns involving loss of COOCH₃ (-59 Da) and methoxy groups (-31 Da) .

Synthetic Methodologies

Coupling of Isoxazole Carboxylic Acids with Anilines

A common route involves coupling 5-(2-methoxyphenyl)isoxazole-3-carboxylic acid with methanol using thionyl chloride (SOCl₂) as an activating agent :

  • Acid Activation: React the carboxylic acid with SOCl₂ to form the acyl chloride.

  • Esterification: Treat with methanol and triethylamine (Et₃N) to yield the methyl ester.

Reaction Scheme:

5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid+SOCl2Acyl chlorideMeOH, Et3NMethyl ester\text{5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{MeOH, Et}_3\text{N}} \text{Methyl ester}

Domino Transformations

Fe/Ni relay catalysis enables the conversion of isoxazoles to 2,4-dicarbonylpyrroles . For example, reacting methyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate with 1,3-diketones in the presence of FeCl₂ and NiCl₂ yields polysubstituted pyrroles:

Conditions:

  • Catalyst: FeCl₂·4H₂O (10 mol%), NiCl₂·6H₂O (10 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 70–85%

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor for mtPTP inhibitors, which are therapeutic candidates for ischemia-reperfusion injury and neurodegenerative diseases . Key structure-activity relationship (SAR) findings include:

  • Western aryl ring: 3-Chlorophenyl or 2,6-dimethylphenyl groups enhance mtPTP inhibition (CRC ratio >9) .

  • Eastern aryl ring: 3-Hydroxyphenyl motifs are critical for activity, while 3,4-dimethoxyphenyl substitution abolishes efficacy .

Table 1: Bioactivity of Selected Isoxazole Derivatives

CompoundMitochondrial Swelling IC₅₀CRC Ratio (1.56 µM)
3-Chloro-5-methylphenyl28 pM9.6
5-Chloro-2-methylphenyl10 pM10.0

Material Science

Incorporating the methoxyphenyl-isoxazole motif into polymers improves thermal stability (T₅₀% degradation >300°C) and mechanical strength (Young’s modulus ~2.5 GPa) .

Analytical Chemistry

Used as a calibration standard in HPLC and LC-MS due to its UV absorption at λₘₐₓ ~270 nm .

Future Directions

  • Drug Discovery: Optimize pharmacokinetic properties (e.g., bioavailability) through prodrug strategies.

  • Green Synthesis: Develop catalytic methods using ionic liquids or microwaves to reduce SOCl₂ dependency.

  • Polymer Chemistry: Explore copolymerization with biodegradable polyesters for medical implants.

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